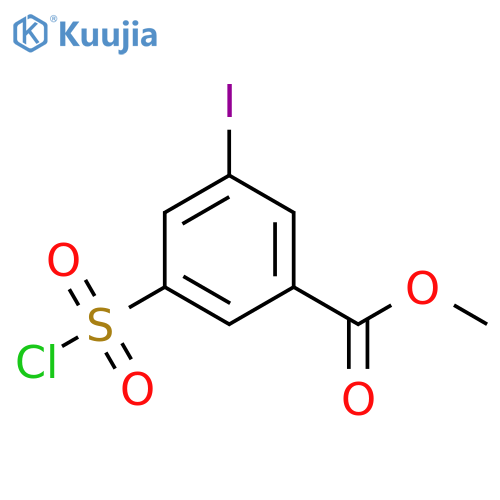

Cas no 1155083-86-5 (methyl 3-(chlorosulfonyl)-5-iodobenzoate)

1155083-86-5 structure

商品名:methyl 3-(chlorosulfonyl)-5-iodobenzoate

methyl 3-(chlorosulfonyl)-5-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-(chlorosulfonyl)-5-iodo-, methyl ester

- Methyl 3-(chlorosulfonyl)-5-iodobenzoate

- methyl 3-(chlorosulfonyl)-5-iodobenzoate

-

- インチ: 1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3

- InChIKey: BGULWIKQSCOSTF-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC(I)=CC(S(Cl)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 359.872

- どういたいしつりょう: 359.872

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.8A^2

methyl 3-(chlorosulfonyl)-5-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-122578-2.5g |

methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 2.5g |

$2379.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295746-50mg |

Methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 50mg |

¥6091.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00986939-1g |

Methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 1g |

¥5971.0 | 2023-03-01 | |

| Enamine | EN300-122578-0.5g |

methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 0.5g |

$947.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295746-100mg |

Methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 100mg |

¥9828.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295746-250mg |

Methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 250mg |

¥16221.00 | 2024-08-09 | |

| Enamine | EN300-122578-0.25g |

methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 0.25g |

$601.0 | 2023-06-08 | |

| 1PlusChem | 1P01A41G-2.5g |

methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 2.5g |

$3003.00 | 2023-12-26 | |

| Enamine | EN300-122578-5000mg |

methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95.0% | 5000mg |

$3520.0 | 2023-10-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295746-500mg |

Methyl 3-(chlorosulfonyl)-5-iodobenzoate |

1155083-86-5 | 95% | 500mg |

¥20450.00 | 2024-08-09 |

methyl 3-(chlorosulfonyl)-5-iodobenzoate 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1155083-86-5 (methyl 3-(chlorosulfonyl)-5-iodobenzoate) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1155083-86-5)methyl 3-(chlorosulfonyl)-5-iodobenzoate

清らかである:99%

はかる:1g

価格 ($):783.0